molecular formula C10H7BrClNO2 B13304438 3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione

3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione

Katalognummer: B13304438
Molekulargewicht: 288.52 g/mol
InChI-Schlüssel: DIPCPOHTPIZUSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with chloroacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl and chloropyrrolidine groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione is unique due to its specific combination of bromophenyl and chloropyrrolidine groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H7BrClNO2

Molekulargewicht

288.52 g/mol

IUPAC-Name

3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione

InChI

InChI=1S/C10H7BrClNO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15)

InChI-Schlüssel

DIPCPOHTPIZUSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2C(C(=O)NC2=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.